![molecular formula C19H14F3N5O3S B2578086 N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide CAS No. 888426-19-5](/img/no-structure.png)
N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
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Overview
Description
N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C19H14F3N5O3S and its molecular weight is 449.41. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Compounds with fluorobenzamides, thiazole, and thiazolidine structures, similar in complexity to the query compound, have shown promising antimicrobial activity. For instance, derivatives synthesized via microwave-induced methods demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of fluorine atoms in these compounds was essential for enhancing antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).
Advanced Material Development
Research into novel aromatic polyimides incorporating similar structural motifs revealed materials with high solubility in organic solvents and thermal stability. These properties suggest potential applications in high-performance polymers and advanced materials science (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Chemical Synthesis and Characterization
The synthesis and characterization of fluoroquinolones with novel N-1 substituents, including compounds similar to the query, have demonstrated potent antibacterial activities against a range of bacterial strains. These findings underscore the importance of structural modifications in enhancing the biological activity of complex molecules (Kuramoto et al., 2003).
Novel Synthesis Approaches
Research on the synthesis of trifluoromethylated analogues of dihydroorotic acid and their derivatives has provided new insights into the construction of complex molecules with potential biological relevance. These compounds, featuring fluorine and pyrimidine elements similar to those in the query compound, highlight the evolving methodologies in organic synthesis (Sukach et al., 2015).
Mechanism of Action
Target of Action
The primary target of N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is Histone Deacetylase-3 (HDAC3) . HDAC3 is a part of the class-I histone deacetylases that play a crucial role in the regulation of gene expression and cell proliferation .
Mode of Action
This compound interacts with HDAC3 by binding to its active site . This interaction inhibits the deacetylation activity of HDAC3, leading to an increase in the acetylation of histones . This change can affect the structure of chromatin and subsequently alter gene expression .
Biochemical Pathways
The inhibition of HDAC3 by this compound affects the histone acetylation-deacetylation pathway . This alteration can lead to changes in the transcription of various genes, impacting cellular processes such as cell cycle progression, differentiation, and apoptosis .
Result of Action
The molecular effect of this compound’s action is the inhibition of HDAC3, leading to increased histone acetylation . On a cellular level, this can result in altered gene expression, potentially affecting cell proliferation, differentiation, and survival .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-fluoroaniline with ethyl 2-bromoacetate to form ethyl 2-(4-fluoroanilino)-2-oxoacetate. This intermediate is then reacted with thiourea to form ethyl 2-(4-fluoroanilino)-2-oxoethylthiocarbamate. The thiocarbamate is then hydrolyzed to form the corresponding carboxylic acid, which is then coupled with 3,4-difluorobenzoyl chloride to form the final product.", "Starting Materials": [ "4-fluoroaniline", "ethyl 2-bromoacetate", "thiourea", "3,4-difluorobenzoyl chloride" ], "Reaction": [ "4-fluoroaniline is reacted with ethyl 2-bromoacetate in the presence of a base to form ethyl 2-(4-fluoroanilino)-2-oxoacetate.", "Ethyl 2-(4-fluoroanilino)-2-oxoacetate is then reacted with thiourea in the presence of a base to form ethyl 2-(4-fluoroanilino)-2-oxoethylthiocarbamate.", "The thiocarbamate is then hydrolyzed with a strong acid to form the corresponding carboxylic acid.", "The carboxylic acid is then coupled with 3,4-difluorobenzoyl chloride in the presence of a base to form the final product, N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide." ] } | |
CAS RN |
888426-19-5 |
Molecular Formula |
C19H14F3N5O3S |
Molecular Weight |
449.41 |
IUPAC Name |
N-[4-amino-2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C19H14F3N5O3S/c20-10-2-4-11(5-3-10)24-14(28)8-31-19-26-16(23)15(18(30)27-19)25-17(29)9-1-6-12(21)13(22)7-9/h1-7H,8H2,(H,24,28)(H,25,29)(H3,23,26,27,30) |
InChI Key |
JWUPZVPHWSOKDK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)F |
solubility |
not available |
Origin of Product |
United States |
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